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Introduction and Significance

Umbralisib represents a novel class of targeted cancer therapeutics that simultaneously inhibits
phosphoinositide 3-kinase delta (PI3K§) and casein kinase 1 epsilon (CKle), offering a unique
mechanism of action against hematological malignancies. This dual inhibition strategy leverages the
complementary roles of these kinases in cancer cell survival and proliferation pathways. CK1e, a member of
the serine/threonine protein kinase family, has emerged as a critical regulator of oncogenic signaling,
particularly through its roles in the Wnt/B-catenin pathway and the regulation of oncogene protein
translation. The clinical relevance of CKle inhibition is underscored by its overexpression in various
cancers, including colorectal cancer, breast cancer, and lymphoid malignancies, where it correlates with

advanced disease stages and poorer outcomes. [1] [2]

The development of umbralisib addresses significant limitations of earlier PI3K inhibitors, which were
plagued by immune-mediated toxicities and limited therapeutic windows. By incorporating CKle
inhibition alongside PI3K$ targeting, umbralisib demonstrates a more favorable safety profile while
maintaining efficacy against relapsed or refractory lymphoid malignancies. This unique combination has
garnered regulatory attention, resulting in the FDA accelerated approval of umbralisib in February 2021

for adult patients with relapsed or refractory marginal zone lymphoma who have received at least one prior

© 2026 Smolecule. All rights reserved. 1/14 Tech Support


https://www.smolecule.com/products/s003178?utm_src=pdf-body
https://www.smolecule.com/products/s003178?utm_src=pdf-interest
https://www.smolecule.com/products/s003178?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12114667/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9153017/
https://www.smolecule.com/products/s003178?utm_src=pdf-body
https://www.smolecule.com/products/s003178?utm_src=pdf-body
https://www.smolecule.com/products/s003178?utm_src=pdf-body
https://www.smolecule.com/products/s003178?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

anti-CD20-based regimen and for patients with relapsed or refractory follicular lymphoma who have
received at least three prior lines of systemic therapy. The distinct safety profile of umbralisib, characterized
by lower rates of immune-mediated toxicities compared to other PI3K inhibitors, positions it as a promising

therapeutic option for patients with limited treatment alternatives. [2] [3] [4]

Molecular Mechanisms of CK1¢ in Cancer

CKl1e Structure and Biological Functions

Casein kinase 1 epsilon belongs to the highly conserved CK1 family of serine/threonine kinases, which
share significant structural homology while maintaining distinct functional roles. CK1e exhibits over 96%
sequence identity in the kinase body with its closest homolog, CK16, and both feature similar carboxy-
terminal extensions of approximately 124 amino acids. The regulatory mechanisms of CKle are primarily
mediated through phosphorylation of its C-terminal tail, which profoundly influences substrate preference
and kinase activity. This phosphoswitch mechanism allows CKle to dynamically adjust its substrate
specificity based on phosphorylation status, enabling diverse functional roles in cellular processes.
Importantly, CKle activity is regulated by various signaling pathways, including Wnt signaling,
metabotropic glutamate agonists, and the AMPK pathway, all of which modulate C-terminal tail
phosphorylation states. This sophisticated regulation allows CK1e to participate in multiple critical cellular
processes, including circadian rhythm regulation, neuronal signaling, immune response modulation, and

oncogenic transformation. [5]

Table 1: CK1 Family Isoforms and Their Characteristics

Sequence ldentity  Primary .
Isoform Gene . . Key Functions
with CK1e Expression

CKle CSNK1E

Ubiquitous Circadian rhythms, Wnt signaling,
oncogene translation

CK1d CSNK1D >96% in kinase Ubiquitous Circadian rhythms, DNA damage
domain response, vesicle trafficking
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Isoform Gene

CKla CSNK1A1

CK1lyl CSNK1G1

CK1ly2 CSNK1G2

CKly3  CSNK1G3

Sequence ldentity
with CKle

Lower

Lower

Lower

Lower

Primary
Expression

Ubiquitous

Tissue-specific

Tissue-specific

Tissue-specific

Key Functions

Wnt signaling, apoptosis, cell cycle
progression

Cell polarity, membrane transport

Cell polarity, neuronal function

Spermiogenesis, specialized
functions

CK1e's Role in Oncogene Translation and Cancer Signaling

CKle plays a multifaceted role in oncogenic progression through its regulation of critical signaling
pathways and direct involvement in protein translation mechanisms. A primary mechanism through which
CKle influences cancer development is its function as a pesitive regulator of the Wnt/B-catenin pathway.
CK1e phosphorylates Disheveled (DVL), leading to -catenin stabilization and subsequent activation of Wnt
target genes that drive uncontrolled proliferation, epithelial-to-mesenchymal transition, and resistance to
apoptosis. This pathway is particularly relevant in colorectal cancer, where CKle is significantly upregulated
in tumor tissues compared to adjacent normal tissues, with this overexpression being associated with
advanced tumor stages and poorer overall survival. Beyond Wnt signaling, CK1le plays a direct role in
regulating protein translation of key oncogenes, including MYC, BCL2, and CCND1 (cyclin D1). This

function positions CKle as a critical modulator of oncogene expression at the translational level, providing a

mechanistic basis for its contribution to tumor progression and therapy resistance. [1] [2]

The following diagram illustrates the key signaling pathways regulated by CK1e in oncogenesis:
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Figure 1: CKle-Regulated Signaling Pathways in Cancer. CKle activates Wnt signaling, synergizes with
PI3K pathway, and regulates translation of key oncogenes like MYC, BCL2, and CCND1, driving oncogenic

progression.

Quantitative Profiling of CK1e Inhibition

Pharmacophore Modeling and Drug-Likeness Analysis

Recent advances in computational screening approaches have enabled the systematic identification of novel
CK1e inhibitors with potential therapeutic utility. A 2025 study applied a modified pharmacophore model

to screen an ultra-large database containing over 100 million compounds, initially identifying 290
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compounds with potential CK1e binding capability. The pharmacophore query included two hydrogen bond
donor (HBD) and one hydrogen bond acceptor (HBA) features arranged in an HBD-HBA-HBD
configuration, specifically targeting the ATP-binding site of CKle. Following energy minimization and
assessment of pharmacophore compliance with an RMSD threshold of <2.0 A, 86 compounds maintained
structural alignment with the binding site geometry. Subsequent drug-likeness evaluation using Lipinski's
Rule of Five further refined this set to 66 compounds with favorable bioavailability profiles. Finally,
accounting for pH-dependent pharmacophore compliance at physiological pH 7.4, 29 compounds
demonstrated >90% of microspecies matching the required configuration, representing the most promising

candidates for further development. [1]

Table 2: Virtual Screening Funnel for CKle Inhibitor Identification

. Compounds . L
Screening Stage . Selection Criteria Key Parameters
Remaining

Initial Pharmacophore 290 Modified HBD-HBA-HBD

Matching pharmacophore model configuration

Energy Minimization 86 Structural stability in RMSD <2.0 A
binding site

Drug-Likeness Filter 66 Lipinski's Rule of Five MW < 500, HBD <5, HBA <

10, LogP <5

pH-Dependent 29 Microspecies >90% matching at pH 7.4

Compliance distribution

Structural Clustering 8 groups Bemis & Murcko Representative compounds
frameworks per group

Among the identified structural classes, 2,4-diaminopyrimidine-based compounds emerged as particularly
promising CKle inhibitors. Molecular dynamics simulations demonstrated that these compounds maintained
stable binding modes with favorable intermolecular interactions and binding free energies comparable to
previously reported CK1e inhibitors. The binding affinity calculations revealed that these compounds form
critical interactions with key residues in the CK1e ATP-binding pocket, including hydrogen bonds with E83

and L85, as well as stacking interactions with F20. These findings provide valuable structural insights for the
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rational design of CKle inhibitors and establish 2,4-diaminopyrimidine as a privileged scaffold for further

optimization in targeted cancer therapeutic development. [1]

Comparative Analysis of CK1g Inhibitors

The development of selective CKle inhibitors has progressed significantly, with several compounds
demonstrating potent inhibition in preclinical models. PF-4800567 represents one of the earliest well-
characterized CK1e inhibitors, exhibiting an ICso of 32 nM against CK1e in kinase assays and serving as a
reference compound for structural studies through its co-crystallization with CK1e. SR-4133 emerged as a
more potent and selective inhibitor with an ICso of 15 nM against CK1le and demonstrated remarkable
selectivity, showing more than 10-fold higher potency for CK1le compared to CK16. Umbralisib, with its
dual PI3K6/CK1e inhibition profile, exhibits an ICso of 37 nM against CK1e while simultaneously potently
inhibiting PI3K$. This unique combination underlies its distinct mechanism of action in hematological
malignancies, simultaneously targeting proliferative and survival signaling through PI3K$ inhibition while

modulating oncogene translation and Wnt signaling through CK1e inhibition. [1]

Table 3: Experimentally Characterized CK1e Inhibitors

CKle Selectivity Development L
Compound . Key Characteristics
ICso0 Profile Status
PF-4800567 32 nM Moderate Preclinical Co-crystallized with
selectivity over CKl1g, reference
CK1% compound
SR-4133 15 nM >10-fold Preclinical Improved selectivity
selectivity over profile
CK1%
Umbralisib 37 nM Dual PISK&d/CK1le  FDA-approved Unique dual
inhibitor (2021, withdrawn mechanism, clinical
2022) validation
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CKle Selectivity Development L.
Compound . Key Characteristics
ICso0 Profile Status
2,4- Not Favorable binding  Early discovery Identified through
Diaminopyrimidine specified  energy in virtual screening
compounds simulations

The structural basis for CK1e inhibition involves specific interactions with the ATP-binding pocket, which
is divided into key subsites that contribute to ligand binding and selectivity. The adenine-binding region
stabilizes interactions through hydrogen bonds with E83 and L85, while a deep hydrophobic pocket
accommodates nonpolar moieties. Additionally, a phosphate-binding region interacts with charged groups,
playing a critical role in ATP recognition. These structural features can be exploited for the development of
selective inhibitors with enhanced affinity for CK1e. Molecular dynamics simulations of the promising 2,4-
diaminopyrimidine-based compounds show stable binding modes with residence times sufficient for

sustained target engagement, supporting their potential as lead compounds for further optimization. [1]

Experimental Protocols and Methodologies

Virtual Screening and Computational Assessment

The identification of novel CK1e inhibitors employs sophisticated computational approaches that leverage
structural information and cheminformatic analyses. The following protocol outlines the key steps for virtual

screening:

e Pharmacophore Modeling: Begin with a modified pharmacophore model based on the ATP-binding
site of CK1e (PDB structures from co-crystallized inhibitors). The model should include two hydrogen
bond donor features and one hydrogen bond acceptor feature in an HBD-HBA-HBD configuration.
Utilize the Pharmit server (https://pharmit.csb.pitt.edu) for initial screening of compound databases

such as PubChem, which contains over 100 million compounds. [1]

e Energy Minimization and Conformational Analysis: Submit pharmacophore-matched compounds
to energy minimization using molecular docking software with the Smina scoring function, which

accounts for both intermolecular and intramolecular contributions. Apply a root-mean-square deviation
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(RMSD) threshold of <2.0 A between pre-minimization and post-minimization conformations to
exclude compounds with significant structural distortion from the original pharmacophore-matching

conformer. [1]

e Drug-Likeness and Physicochemical Property Assessment: Calculate key molecular properties
including molecular weight, number of hydrogen bond acceptors and donors, and the Moriguchi
octanol-water partition coefficient. Apply Lipinski's Rule of Five (molecular weight <500, H-bond
donors <5, H-bond acceptors <10, and LogP <5) to prioritize compounds with likely favorable oral

bioavailability. Exclude compounds with more than one violation. [1]

e pH-Dependent Pharmacophore Compliance: Calculate the distribution of microspecies as a function
of pH using appropriate software tools. Apply a threshold of >90% of microspecies matching the
required HBD-HBA-HBD configuration at pH 7.4 to ensure target engagement under physiological

conditions. [1]

e Structural Clustering and Representative Selection: Cluster remaining compounds based on Bemis
& Murcko (B&M) frameworks, which consider ring systems and linkers while treating all bonds as
single and omitting substituents. Select one representative compound per structural group for
subsequent molecular dynamics simulations to minimize redundancy while maximizing structural

diversity. [1]

Molecular Dynamics and Binding Free Energy Calculations

Molecular dynamics (MD) simulations provide critical insights into the stability and affinity of potential

CK1e inhibitors. The following protocol details the implementation:

e System Preparation: Obtain the CKle structure from appropriate sources (PDB codes from co-
crystallized inhibitors). Prepare the protein structure by adding hydrogen atoms, assigning protonation
states, and optimizing hydrogen bonding networks. Parameterize ligand structures using appropriate

tools and generate topology files for the simulation system. [1]

e Simulation Setup: Solvate the protein-ligand complex in a cubic water box with explicit water

molecules, ensuring a minimum distance of 10 A between the protein and box edges. Add ions to
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neutralize the system and achieve physiological salt concentration (0.15 M NaCl). Employ periodic

boundary conditions to simulate a continuous system. [1]

e Equilibration Protocol: Perform energy minimization using steepest descent algorithm to remove
steric clashes. Conduct gradual equilibration in two phases: (1) Position-restrained MD with harmonic
restraints on protein and ligand heavy atoms while allowing solvent and ions to relax; (2) Full system
MD without restraints. Maintain constant temperature (300 K) and pressure (1 atm) using appropriate

thermostats and barostats. [1]

¢ Production Simulation: Run unrestrained MD simulations for a minimum of 100 ns to assess
complex stability. Use a time step of 2 fs with constraints on bonds involving hydrogen atoms.
Calculate root-mean-square deviation (RMSD) of protein Ca atoms and ligand heavy atoms to
evaluate structural stability. Monitor root-mean-square fluctuation (RMSF) to assess residual

flexibility. [1]

e Binding Free Energy Calculations: Employ molecular mechanics Poisson-Boltzmann surface area
(MM-PBSA) or molecular mechanics generalized Born surface area (MM-GBSA) methods to
calculate binding free energies. Use trajectory frames from the stable simulation period (typically last
50-80 ns) for energy calculations. Decompose binding energies per residue to identify key interactions

and inform structure-activity relationships. [1]

Functional Validation in Cellular Models

Experimental validation of CKle inhibitors requires comprehensive assessment of target engagement,

functional effects, and mechanistic consequences:

o Target Engagement and Pathway Modulation: Treat appropriate cancer cell lines (e.g., colorectal
cancer, breast cancer, or lymphoma models) with candidate inhibitors across a concentration range.
Assess CKle pathway modulation through Western blot analysis of known substrates, including
Disheveled (DVL) phosphorylation status and -catenin stabilization. Evaluate downstream effects on

Whnt target gene expression using quantitative PCR for genes such as MYC, CCND1, and AXIN2. [1]
[2]
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¢ Oncogene Translation Assessment: Perform polysome profiling to analyze translational efficiency of
oncogenes such as MYC, BCL2, and CCND1 following CK1e inhibition. Combine with quantitative
proteomics to measure changes in oncoprotein levels. Correlate with mRNA expression data to

distinguish transcriptional from translational effects. [2]

e Functional Phenotyping: Implement cell viability assays (MTT, CellTiter-Glo) across a panel of
cancer cell lines to determine ICso values. Assess effects on apoptosis through Annexin V staining and
caspase activation assays. Evaluate impacts on cell cycle distribution via propidium iodide staining and
flow cytometry. For invasive cancer models, conduct migration and invasion assays using Transwell

systems. [6]

e Immune Modulatory Effects: In hematological malignancy models, analyze effects on T cell and NK
cell populations through flow cytometry. Measure cytokine production and activation markers
following CK1e inhibition. Evaluate impacts on immune synapse formation and cytotoxic function in

co-culture models. [7]

¢ Predictive Biomarker Identification: Perform reverse-phase protein array (RPPA) or targeted
phosphoproteomics to identify protein signatures predictive of response to CKle inhibition. Use
machine learning approaches to integrate baseline protein levels with treatment response data. Validate

predictive models in independent patient-derived samples or xenograft models. [6]

Clinical Translation and Therapeutic Applications

Umbralisib Clinical Efficacy and Safety Profile

The clinical development of umbralisib has demonstrated its therapeutic potential in various hematological
malignancies, particularly through its unique dual inhibition mechanism. An integrated safety analysis
encompassing four open-label phase 1 and 2 studies with 371 adult patients with relapsed/refractory
lymphoid malignancies revealed a manageable safety profile with a median treatment duration of 5.9
months. The analysis included patients with follicular lymphoma (n=147), marginal zone lymphoma (n=82),
diffuse large B-cell lymphoma/mantle cell lymphoma (n=74), chronic lymphocytic leukemia (n=43), and
other tumor types (n=25). The most frequent treatment-emergent adverse events of any grade included

diarrhea (52.3%), nausea (41.5%), and fatigue (31.8%). Grade 3 or higher treatment-emergent adverse events
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occurred in 50.9% of patients, with the most common being neutropenia (11.3%), diarrhea (7.3%), and
increased aminotransferase levels (5.7%). Notably, the incidence of immune-mediated toxicities was lower
than with other PI3K inhibitors, with noninfectious colitis occurring in only 2.4% of patients and
pneumonitis in 1.1%. Adverse events led to treatment discontinuation in 13.7% of patients, and only 1.1% of

patients died from adverse events, none of which were deemed related to umbralisib. [2] [3]

The following diagram illustrates the integrated safety profile of umbralisib based on clinical trial data:

Diarrhea (52.3%) —®| Grade >3 (7.3%)

Nausea (41.5%)

Grade >3 (N/S)

Fatigue (31.8%)

Neutropenia (N/S) —®| Grade >3 (11.3%)
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Figure 2: Umbralisib Clinical Safety Profile. Integrated analysis of adverse events (AEs) from clinical trials
shows common any-grade AEs and their grade >3 incidence rates, with discontinuation rates and serious

AEs highlighted.

Predictive Biomarkers and Patient Stratification
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Recent advances in functional phenotyping have enabled the identification of potential predictive
biomarkers for response to umbralisib treatment. A 2025 study performing protein profiling in patients with
chronic lymphocytic leukemia (CLL) treated with umbralisib demonstrated that baseline levels of 30
(phospho)proteins could predict treatment response with significant accuracy. The study analyzed CLL cells
from patients enrolled in two clinical trials: umbralisib monotherapy (NCT02742090, n=55) and
umbralisib combined with the BTK inhibitor acalabrutinib (NCT04624633, n=12). Key findings revealed
that umbralisib monotherapy led to significant changes in (phospho)protein levels, including AKT (pS473),
specifically in responders but not in nonresponders. Additionally, the proportion of cytotoxic natural killer
(NK) cells increased at the end of the study exclusively in responders, suggesting a role in the antitumor
response. The machine learning model developed using baseline protein levels maintained its predictive
power in the combination cohort, supporting its robustness across treatment contexts. Furthermore, drug
sensitivity profiling at baseline suggested that PI3K + Bcl-2 inhibitors may represent an effective alternative

therapeutic approach for umbralisib nonresponders. [6]

The clinical development timeline of umbralisib has followed a trajectory from initial discovery through
regulatory approval and subsequent market withdrawal. Umbralisib received FDA accelerated approval in
February 2021 for adult patients with relapsed or refractory marginal zone lymphoma who received at least
one prior anti-CD20-based regimen and for patients with relapsed or refractory follicular lymphoma who
received at least three prior lines of systemic therapy. However, in 2022, umbralisib was withdrawn from
the market following updated data from the UNITY-CLL clinical trial (NCT02612311) that revealed an
increased risk of death in patients receiving the drug. This development highlights the complex risk-benefit
considerations in oncology drug development and the importance of continuous monitoring of long-term
outcomes. Despite this withdrawal, the unique dual inhibition mechanism of umbralisib continues to inform

drug development efforts targeting CK1e and PI3K§ in hematological malignancies. [1] [4]

Conclusion and Future Perspectives

The strategic inhibition of CK1e represents a promising approach in targeted cancer therapy, particularly
through its role in regulating oncogene translation and modulating key signaling pathways such as Wnt/[3-
catenin. Umbralisib has demonstrated the clinical feasibility of dual PI3K§/CKle inhibition, showing
distinct efficacy in lymphoid malignancies while maintaining a more favorable safety profile compared to

earlier PI3K inhibitors. The ongoing identification of novel CKle inhibitors, particularly 2,4-
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diaminopyrimidine-based compounds identified through advanced virtual screening approaches, provides
valuable structural insights for future drug design. As our understanding of CKle biology continues to
evolve, particularly its role in the phosphoswitch mechanism that regulates substrate preference, new

opportunities emerge for developing more selective and potent inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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